

tin-carbon bond characteristics in organotin compounds

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Compound Focus: Octyltin trichloride

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Tin-Carbon Bond Energetics and Characteristics

The table below summarizes the bond dissociation enthalpies (BDEs) for various tin-element bonds, which provide insight into their relative strength and reactivity.

Bond Type	Bond Dissociation Enthalpy (kJ mol ⁻¹)	Inferred Relative Strength
Sn-F	480 – 560 [1]	Strongest
Sn-H	310 – 326 [1]	Medium
Sn-C	224 [1]	Medium
Sn-O	Information missing	Information missing
Sn-S	Information missing	Information missing
Sn-N	Information missing	Information missing

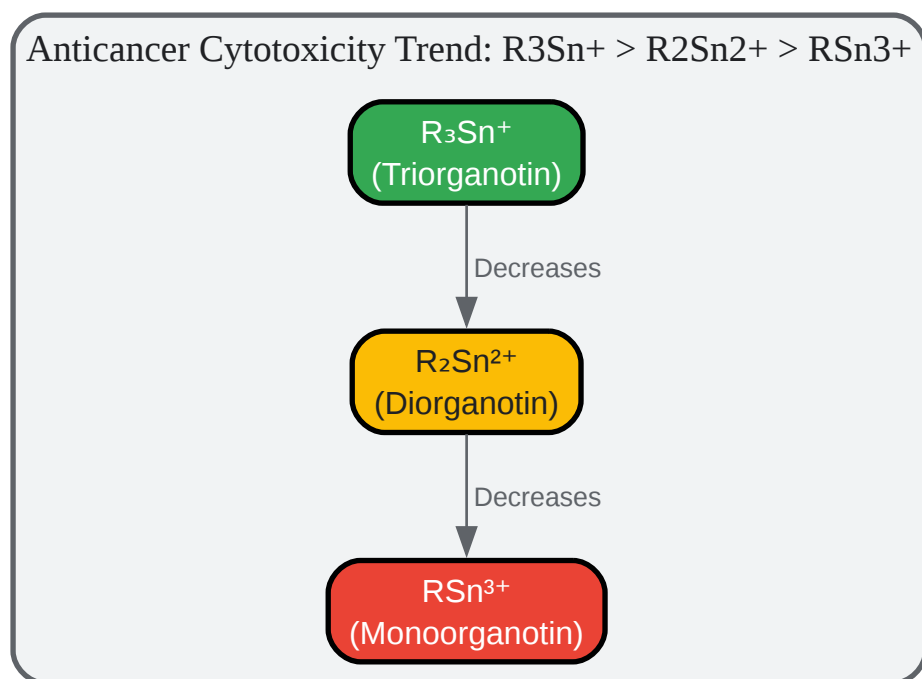
The **Sn-C bond** has a homolytic bond dissociation energy of approximately **224 kJ mol⁻¹** [1]. Computational studies suggest the general order of bond strength is **Sn-O > Sn-S > Sn-N** [1]. Precise experimental values for many bonds are scarce, and computational methods can show significant variation.

Anticancer Activity and Experimental Data

Organotin(IV) compounds, particularly triorganotin derivatives (R_3Sn^+), show the strongest cytotoxic effects, often greater than diorganotin (R_2Sn^{2+}) or monoorganotin (RSn^{3+}) compounds [2]. Their anticancer activity is typically evaluated by determining the **half-maximal inhibitory concentration (IC₅₀)** against various human cancer cell lines.

Compound	Cancer Cell Line & IC ₅₀ Value (μM)	Experimental Context
Et ₃ SnL2 [2]	A549: 13.4 μM; MCF-7: 15.2 μM	In vitro cell culture
Et ₂ SnL4 [2]	A549: 23.8 μM; MCF-7: Information missing	In vitro cell culture
Ph ₂ SnL2 [2]	A549: 73.1 μM; MCF-7: 71.2 μM	In vitro cell culture
Bu ₂ SnL1 [2]	A549: 77.5 μM; MCF-7: 74.2 μM	In vitro cell culture

The diagram below illustrates the general structure-activity relationship for organotin compounds.



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Key Experimental Protocols

Cytotoxicity Assay (IC₅₀ Determination) [2]

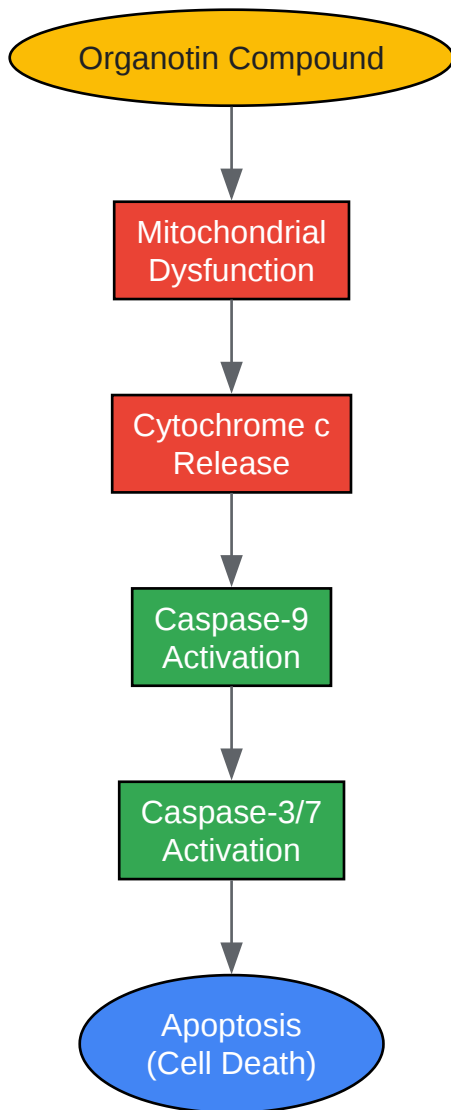
- **Objective:** To determine the concentration of an organotin compound that inhibits the growth of 50% of cancer cells in vitro.
- **Procedure:**
 - Plate human cancer cell lines (e.g., A549, MCF-7, HeLa) in multi-well plates and allow them to adhere.
 - Treat cells with a range of concentrations of the organotin compound dissolved in DMSO or another suitable vehicle.
 - Incubate for a specified period (e.g., 24-72 hours).
 - Assess cell viability using a colorimetric assay like MTT or MTS, which measures mitochondrial activity in living cells.
 - Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using non-linear regression analysis.

X-ray Crystallography for Structural Elucidation [3]

- **Objective:** To determine the three-dimensional atomic structure of an organotin compound bound to its biological target (e.g., PPAR γ).
- **Procedure:**
 - Express and purify the recombinant ligand-binding domain (LBD) of the target protein.
 - Co-crystallize the protein with the organotin compound.
 - Collect X-ray diffraction data from the frozen crystal at a synchrotron facility.
 - Solve the protein structure by molecular replacement using a known structure as a model.
 - Identify the precise location and binding mode of the organotin ligand by examining the electron density map, often using anomalous diffraction signals from the tin atom to confirm its position.

Mechanism of Action: Apoptosis Signaling Pathway

Organotin compounds primarily induce programmed cell death (apoptosis) through the mitochondrial pathway. The diagram below visualizes this key mechanism.



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- **Pathway Details:** Organotin uptake induces mitochondrial dysfunction, leading to the release of cytochrome c into the cytosol [4] [2]. This triggers the assembly of the apoptosome complex and activation of initiator caspase-9, which then cleaves and activates executioner caspases-3 and -7, culminating in apoptosis [2].

Research Applications and Outlook

The unique properties of organotin compounds make them promising candidates in several areas:

- **Anticancer Drug Development:** Their potent cytotoxicity against various cancer cell lines and ability to induce apoptosis via the mitochondrial pathway position them as promising non-platinum

chemotherapeutic agents [2].

- **PPAR γ Agonists:** Organotins like triphenyltin (TPT) are potent endocrine disruptors that activate the PPAR γ signaling pathway, which is involved in adipocyte differentiation and placental function [4] [3]. Structural studies show they bind to PPAR γ through specific ionic interactions between the tin atom and a cysteine residue (Cys285) [3].
- **Industrial Applications:** Their historical and continued use as PVC stabilizers, biocides, and catalysts underscores their chemical versatility [4] [2] [1].

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